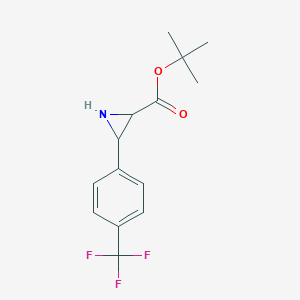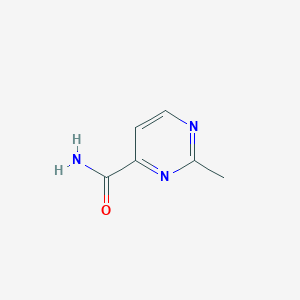
N-cyclopropyl-5-hydroxypentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-hydroxypentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a hydroxyl group on the fifth carbon of the pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-hydroxypentanamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 5-hydroxypentanoic acid or its derivatives under appropriate conditions. The reaction typically requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-5-hydroxypentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of N-cyclopropyl-5-oxopentanamide or N-cyclopropyl-5-carboxypentanamide.
Reduction: Formation of N-cyclopropyl-5-aminopentanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-5-hydroxypentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-hydroxypentanamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclohexyl-5-hydroxypentanamide: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
N-hydroxypentanamide: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
Uniqueness: N-cyclopropyl-5-hydroxypentanamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and specific steric properties. This can lead to unique interactions with biological targets and distinct chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-cyclopropyl-5-hydroxypentanamide |
InChI |
InChI=1S/C8H15NO2/c10-6-2-1-3-8(11)9-7-4-5-7/h7,10H,1-6H2,(H,9,11) |
InChI Key |
ZFVGGNLYJDXUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)

![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)

![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)


![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)
